3-Chloro-6-methylpyridazinium chloride
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Overview
Description
3-Chloro-6-methylpyridazinium chloride is a chemical compound with the molecular formula C5H6Cl2N2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyridazinium chloride typically involves the chlorination of 6-methylpyridazine. One common method is the reaction of 6-methylpyridazine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylpyridazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to form 3-chloro-6-methylpyridazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium thiolate (KSR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-6-methylpyridazine, 3-thio-6-methylpyridazine, and 3-alkoxy-6-methylpyridazine.
Oxidation Reactions: Products include 3-chloro-6-methylpyridazine-4-carboxylic acid and 3-chloro-6-methylpyridazine-4-aldehyde.
Reduction Reactions: The major product is 3-chloro-6-methylpyridazine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyridazinium chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as integrase, which is crucial for the replication of certain viruses. The compound can also interact with cellular pathways involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: This compound is structurally similar but lacks the chloride ion.
6-Chloropyridazine-3-carboxylic acid: Another derivative of pyridazine with a carboxylic acid group.
3-Methyl-6-(1-piperazinyl)pyridazine: A derivative with a piperazine ring.
Uniqueness
3-Chloro-6-methylpyridazinium chloride is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This makes it a versatile intermediate for various chemical reactions and a valuable compound for research in multiple fields.
Properties
CAS No. |
97721-79-4 |
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Molecular Formula |
C5H6Cl2N2 |
Molecular Weight |
165.02 g/mol |
IUPAC Name |
6-chloro-3-methylpyridazin-1-ium;chloride |
InChI |
InChI=1S/C5H5ClN2.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3;1H |
InChI Key |
AOMHCMMXWAUZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=N[NH+]=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
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